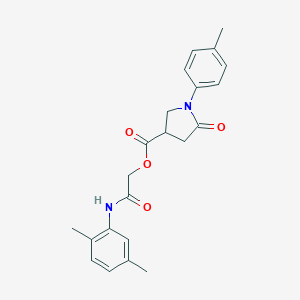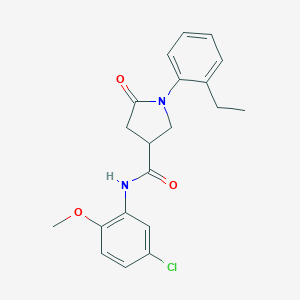
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMAPA-PMP and is a derivative of pyrrolidinecarboxylate.
Mecanismo De Acción
The mechanism of action of DMAPA-PMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, DMAPA-PMP has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
DMAPA-PMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial cells, DMAPA-PMP disrupts the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPA-PMP is its potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a potential treatment for a variety of infectious diseases. However, the synthesis of DMAPA-PMP is complex and requires careful handling and precise reaction conditions, which can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the study of DMAPA-PMP. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DMAPA-PMP and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.
Métodos De Síntesis
DMAPA-PMP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride to form 2-(2,5-dimethylanilino) ethyl oxalate. This intermediate compound is then reacted with 4-methylbenzylamine to form the final product, DMAPA-PMP. The synthesis of this compound requires careful handling and precise reaction conditions to ensure a high yield and purity.
Aplicaciones Científicas De Investigación
DMAPA-PMP has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, DMAPA-PMP has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-14-5-8-18(9-6-14)24-12-17(11-21(24)26)22(27)28-13-20(25)23-19-10-15(2)4-7-16(19)3/h4-10,17H,11-13H2,1-3H3,(H,23,25) |
Clave InChI |
MNUYZLRIZVDOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)












